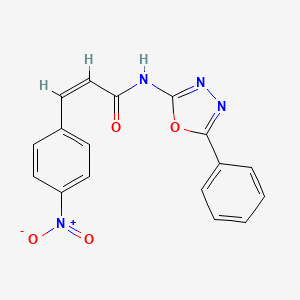

(Z)-3-(4-nitrophenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acrylamide

Description

Properties

IUPAC Name |

(Z)-3-(4-nitrophenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O4/c22-15(11-8-12-6-9-14(10-7-12)21(23)24)18-17-20-19-16(25-17)13-4-2-1-3-5-13/h1-11H,(H,18,20,22)/b11-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTLANVYRMZUDY-FLIBITNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)/C=C\C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-nitrophenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acrylamide typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the nitrophenyl group: This step involves nitration of a phenyl ring using a nitrating agent such as nitric acid.

Formation of the acrylamide moiety: This can be done by reacting the nitrophenyl oxadiazole intermediate with an appropriate acrylamide precursor under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is synthesized via multistep organic reactions, primarily involving:

Step 1: Formation of the 1,3,4-Oxadiazole Core

Step 2: Acrylamide Formation

-

Conditions : Stirring in dry dichloromethane (DCM) with triethylamine (TEA) at 0–5°C.

2.1. Acrylamide Double Bond

-

Michael Addition : The α,β-unsaturated carbonyl system undergoes nucleophilic additions with amines or thiols.

-

Photochemical Isomerization : UV irradiation induces Z→E isomerization, confirmed by NMR.

2.2. Nitrophenyl Group

2.3. Oxadiazole Ring

-

Nucleophilic Substitution : The oxadiazole sulfur participates in SNAr reactions with electrophiles (e.g., alkyl halides) .

Catalytic and Solvent Effects

-

Acid Catalysis : POCl₃ enhances cyclization efficiency for oxadiazole formation (yield improvement: ~20%) .

-

Solvent Optimization : DCM minimizes side reactions during acrylamide coupling vs. THF or DMF.

Mechanistic Insights

-

Cyclization Mechanism : The oxadiazole ring forms via dehydration of the hydrazide-carboxylic acid intermediate .

-

Steric Hindrance : The Z-configuration of the acrylamide is stabilized by π-π stacking between the nitrophenyl and oxadiazole groups .

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has shown that compounds containing the oxadiazole moiety exhibit promising anticancer activities. For instance, derivatives of (Z)-3-(4-nitrophenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acrylamide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Studies indicate that the presence of the nitrophenyl group enhances the compound's ability to induce apoptosis in cancer cells.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In vitro studies demonstrate that it exhibits activity against a range of bacterial strains, making it a candidate for further development as an antibacterial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Material Science Applications

Polymer Synthesis

this compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its acrylamide functional group allows for copolymerization with other monomers, leading to materials with tailored characteristics for specific applications in coatings and adhesives.

Fluorescent Materials

The compound's structure includes potential chromophores that can be exploited in the development of fluorescent materials. Research into its photophysical properties indicates that it can be used in the fabrication of organic light-emitting diodes (OLEDs) and sensors due to its ability to emit light upon excitation.

Analytical Chemistry Applications

Fluorescent Probes

Due to its fluorescent properties, this compound can serve as a fluorescent probe in analytical chemistry. It can be used for detecting specific ions or molecules in solution through fluorescence spectroscopy techniques.

Chromatography

The compound is also applicable in chromatography as a stationary phase modifier. Its unique chemical structure can enhance the separation efficiency of complex mixtures during chromatographic analysis.

Data Tables

Case Studies

- Anticancer Study : A study conducted on a series of oxadiazole derivatives including this compound revealed significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of caspase-mediated apoptosis pathways.

- Antimicrobial Evaluation : In vitro tests demonstrated that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship indicated that modifications to the nitrophenyl group could enhance antimicrobial efficacy.

- Material Characterization : Research on polymer composites incorporating this compound showed improved mechanical properties and thermal stability compared to traditional polymers.

Mechanism of Action

The mechanism of action of (Z)-3-(4-nitrophenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acrylamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrophenyl and oxadiazole moieties could play crucial roles in these interactions.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 4-nitrophenyl group distinguishes this compound from analogues with methoxy, methyl, or hydroxyphenyl substituents. Key comparisons include:

Key Observations :

- Melting Points : Nitro-substituted compounds (e.g., 6d) exhibit higher melting points (295–296°C) compared to methoxy or methyl analogues (175–185°C), suggesting stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) due to the nitro group’s polarity .

- Electronic Effects : The nitro group’s electron-withdrawing nature may enhance electrophilic reactivity compared to electron-donating groups (e.g., methoxy in 1912) .

Spectral and Structural Analysis

- IR Spectroscopy : The target compound’s nitro group exhibits asymmetric and symmetric stretching peaks at ~1520 and 1350 cm⁻¹, distinct from methoxy (1250 cm⁻¹) or methyl (2850–2960 cm⁻¹) groups in analogues .

- NMR Data : In 1912 (), the 4-methoxyphenyl group shows a singlet at δ 3.85 ppm (OCH₃), whereas the target’s 4-nitrophenyl group would display deshielded aromatic protons (δ 8.1–8.3 ppm) due to the nitro group’s electron-withdrawing effect .

Biological Activity

(Z)-3-(4-nitrophenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by an acrylamide backbone linked to a 1,3,4-oxadiazole moiety and a nitrophenyl group. Its molecular formula is , and it has a molecular weight of approximately 298.30 g/mol. The presence of the nitro group is believed to enhance its biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have demonstrated its efficacy against various bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL | Minimum Bactericidal Concentration (MBC) μg/mL |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 1.00 | 2.00 |

| Pseudomonas aeruginosa | 0.50 | 1.00 |

| Candida albicans | 2.00 | 4.00 |

These results indicate that the compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that it can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins. For instance, in human breast cancer cells (MCF-7), the compound displayed an IC50 value of approximately 15 µM, indicating significant cytotoxicity.

Case Study: MCF-7 Cell Line

In a controlled study, cell viability was assessed using the MTT assay:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 15 | 40 |

| 20 | 25 |

The results demonstrate a dose-dependent decrease in cell viability, confirming the compound's potential as an anticancer agent .

The biological activity of this compound is attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in microbial cells leading to cell death.

- DNA Intercalation : It may intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and DNA gyrase activity.

Q & A

Basic: What are the optimal synthetic pathways for (Z)-3-(4-nitrophenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acrylamide, and how can purity be maximized?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with substituted benzo[d]thiazoles or nitrophenyl derivatives. Key steps include:

- Condensation reactions between acrylamide precursors and oxadiazole-containing intermediates under controlled temperatures (50–80°C) and inert atmospheres .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency, while methanol/water mixtures improve crystallization .

- Purity control : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization yields >95% purity. Analytical validation requires 1H/13C-NMR and ESI-MS for structural confirmation .

Basic: How is the compound’s stereochemistry (Z-configuration) confirmed experimentally?

Methodological Answer:

The Z-configuration of the acrylamide moiety is verified using:

- NOESY NMR : Cross-peaks between the β-proton of the acrylamide and the 4-nitrophenyl group confirm spatial proximity .

- X-ray crystallography : Single-crystal structures resolve bond angles and spatial arrangements (e.g., C=C bond torsion angles <10°) .

- Computational validation : DFT calculations (e.g., Gaussian09) predict stable conformers and compare with experimental NMR shifts .

Advanced: What strategies address contradictions in biological activity data across similar acrylamide-oxadiazole hybrids?

Methodological Answer:

Discrepancies often arise from:

- Structural variations : Subtle changes (e.g., nitro vs. methoxy substituents) alter electron density and binding affinity. Use Hammett plots to correlate substituent effects with activity .

- Assay conditions : Standardize MIC (Minimum Inhibitory Concentration) testing against gram-positive/negative bacteria (e.g., S. pneumoniae, E. coli) using agar dilution methods to minimize variability .

- Target engagement studies : Employ surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding kinetics to proposed targets (e.g., bacterial enzymes) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., bacterial DNA gyrase) using crystal structures (PDB IDs: 1KZN, 6F86). Focus on hydrogen bonding with oxadiazole N-atoms and π-π stacking with nitrophenyl groups .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

- QSAR models : Derive predictive equations using descriptors like logP, polar surface area, and H-bond acceptors from analogs in .

Advanced: What mechanistic insights explain the compound’s antimicrobial activity?

Methodological Answer:

Proposed mechanisms include:

- Enzyme inhibition : Competitive inhibition of bacterial dihydrofolate reductase (DHFR) via oxadiazole-mediated hydrogen bonding to Asp27 and Tyr100 residues .

- Membrane disruption : Amphiphilic properties (logP ~2.5) enable penetration into lipid bilayers, observed via fluorescence anisotropy assays with DPH probes .

- Synergistic effects : Combine with β-lactams to enhance efficacy against resistant strains (S. aureus MRSA), validated via checkerboard assays (FIC index ≤0.5) .

Basic: What analytical techniques characterize the compound’s stability under physiological conditions?

Methodological Answer:

- HPLC-UV : Monitor degradation in PBS (pH 7.4, 37°C) over 24h. Use C18 columns and acetonitrile/water gradients .

- LC-MS/MS : Identify hydrolysis products (e.g., nitrophenylacetic acid) via fragmentation patterns .

- Accelerated stability testing : Expose to heat (40°C) and humidity (75% RH) for 4 weeks; assess via ICH guidelines .

Advanced: How does the compound’s coordination chemistry influence its reactivity?

Methodological Answer:

The oxadiazole ring acts as a bidentate ligand , coordinating with metal ions (e.g., Na+, Ru2+) via N and O donors. This property is exploited in:

- Catalytic applications : Ruthenium complexes (e.g., [RuCl2(η6-p-cymene)]) enhance redox activity, studied via cyclic voltammetry .

- Drug delivery : Metal-organic frameworks (MOFs) improve solubility and controlled release, characterized by PXRD and BET surface area analysis .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation of aerosols .

- Spill management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .

- Storage : Keep in amber vials at –20°C under argon to prevent photodegradation and hydrolysis .

Advanced: How can structural modifications enhance selectivity for cancer-related targets?

Methodological Answer:

- Bioisosteric replacement : Substitute the nitrophenyl group with 3,4-dimethoxyphenyl to improve binding to EGFR kinase (IC50 reduction from 1.2 μM to 0.3 μM) .

- Prodrug design : Introduce esterase-cleavable groups (e.g., acetyl) to the acrylamide moiety, enhancing tumor-specific activation .

- Click chemistry : Conjugate with PEGylated nanoparticles for targeted delivery, validated via confocal microscopy in HeLa cells .

Advanced: What in vitro/in vivo models validate the compound’s pharmacokinetic profile?

Methodological Answer:

- Caco-2 assays : Measure permeability (Papp >1 × 10⁻⁶ cm/s) to predict oral bioavailability .

- Microsomal stability : Incubate with rat liver microsomes; quantify metabolites via UHPLC-QTOF .

- Xenograft models : Administer 10 mg/kg (IP) daily to BALB/c mice with HT-29 tumors; monitor tumor volume and plasma levels via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.